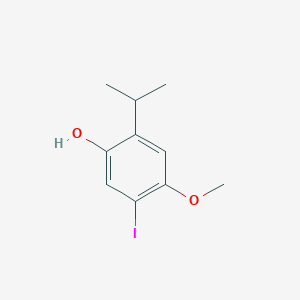











|
REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:22][CH3:23])=[CH:4][C:5]([CH:19]([CH3:21])[CH3:20])=[C:6]([O:8]S(C2C=CC(C)=CC=2)(=O)=O)[CH:7]=1.[OH-].[K+].Cl.CCCCCC>C(O)(C)(C)C.O>[I:1][C:2]1[C:3]([O:22][CH3:23])=[CH:4][C:5]([CH:19]([CH3:21])[CH3:20])=[C:6]([OH:8])[CH:7]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
292 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C(=CC(=C(C1)OS(=O)(=O)C1=CC=C(C=C1)C)C(C)C)OC
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at room temperature, during which time a white solid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
partitioned between 600 mL ethyl acetate and 400 mL water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
stripped under vacuum at 65 degrees C
|
|
Type
|
CUSTOM
|
|
Details
|
to give a resinous liquid
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
The liquid phase was decanted into another flask
|
|
Type
|
CUSTOM
|
|
Details
|
precipitated
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was isolated by filtration and vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C(=CC(=C(C1)O)C(C)C)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 162 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 84% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |